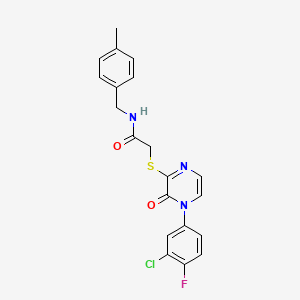
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone is a chemical compound used in scientific research for its potential therapeutic applications. The compound is also known as BMS-986169 and belongs to the class of piperidinyl ketones.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in the regulation of gene expression and is involved in the development of various diseases. By inhibiting BRD4, (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has the potential to modulate gene expression and disrupt disease pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone have been studied in preclinical models. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone in lab experiments include its potency as a BRD4 inhibitor and its favorable safety profile. The compound can be used in a variety of assays to study gene expression and disease pathways. However, the limitations of using the compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
For the research on (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone include further studies to understand its mechanism of action and identify its potential therapeutic targets. The compound can be used in combination with other drugs to enhance its efficacy and reduce potential side effects. In addition, studies can be conducted to optimize the synthesis method for large-scale production of the compound for clinical trials. Further research is needed to fully understand the potential of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 4,4-difluoropiperidine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The scientific research application of the compound is focused on understanding its mechanism of action and identifying its potential targets for therapeutic intervention.
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c13-9-5-8(6-10(14)7-9)11(18)17-3-1-12(15,16)2-4-17/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNMBTMRJKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

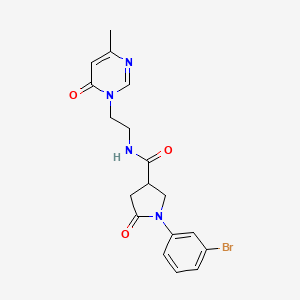
![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

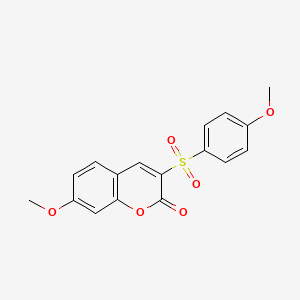

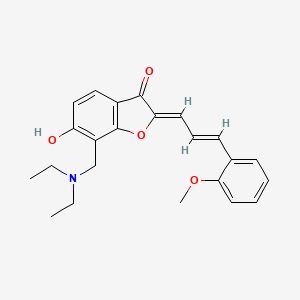
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)
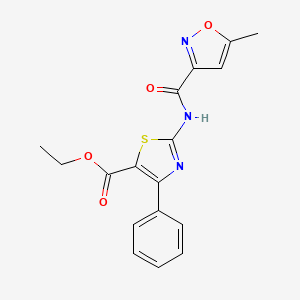
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2619575.png)
